molecular formula C10H15BN2O3 B13356643 (2-Hydroxy-6-(piperidin-2-yl)pyridin-4-yl)boronic acid

(2-Hydroxy-6-(piperidin-2-yl)pyridin-4-yl)boronic acid

Cat. No.: B13356643
M. Wt: 222.05 g/mol
InChI Key: BHFTXYQDHKLZHJ-UHFFFAOYSA-N
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Description

(2-Hydroxy-6-(piperidin-2-yl)pyridin-4-yl)boronic acid is a heterocyclic boronic acid derivative featuring a pyridine core substituted with a hydroxy group at position 2, a piperidin-2-yl moiety at position 6, and a boronic acid group at position 4. Boronic acids are widely studied for their unique reactivity and biological properties, including interactions with enzymes, receptors, and nucleic acids . Its piperidine substituent may enhance solubility and modulate binding affinity to biological targets, while the hydroxy group could influence electronic properties and pKa, critical for reactivity in aqueous environments .

Properties

Molecular Formula

C10H15BN2O3

Molecular Weight

222.05 g/mol

IUPAC Name

(2-oxo-6-piperidin-2-yl-1H-pyridin-4-yl)boronic acid

InChI

InChI=1S/C10H15BN2O3/c14-10-6-7(11(15)16)5-9(13-10)8-3-1-2-4-12-8/h5-6,8,12,15-16H,1-4H2,(H,13,14)

InChI Key

BHFTXYQDHKLZHJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=O)NC(=C1)C2CCCCN2)(O)O

Origin of Product

United States

Preparation Methods

Synthesis of the Pyridine Core with Piperidin-2-yl Substitution

A common route to the piperidinyl-substituted pyridine involves condensation or nucleophilic substitution reactions starting from halogenated pyridine derivatives or pyridine precursors. For example, a 4-chloropyridine intermediate can be reacted with piperidine derivatives under base-catalyzed conditions to install the piperidin-2-yl substituent selectively on the pyridine ring nitrogen or carbon depending on the substrate and conditions.

  • Example Method: Base-catalyzed condensation of 4-chloropyridine derivatives with piperidine at reflux in ethanol yields the piperidinyl-substituted pyridine intermediate.

Introduction of the Boronic Acid Group

The boronic acid group is typically introduced via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions using boronate esters or boronic acid derivatives as coupling partners. The key intermediate is often a halogenated pyridine compound (e.g., 4-chloropyridine) which undergoes cross-coupling with a boronic acid or boronate ester under palladium catalysis.

  • Typical Conditions:

    • Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)
    • Base (e.g., potassium carbonate, cesium carbonate)
    • Solvent (e.g., dioxane, toluene, or aqueous mixtures)
    • Temperature range: 80–110 °C
    • Reaction time: Several hours to overnight
  • Outcome: The reaction affords the 4-boronic acid substituted pyridine derivative in moderate to good yields (40–70%).

Preservation and Deprotection of the Hydroxy Group

The 2-hydroxy substituent on the pyridine ring may require protection during the synthesis to prevent side reactions, especially during cross-coupling steps. Common protecting groups include tetrahydropyranyl ethers or alkyl ethers. After the coupling, deprotection is performed using acidic conditions.

  • Deprotection Conditions:
    • Acids such as hydrochloric acid, sulfuric acid, trifluoroacetic acid, methanesulfonic acid, or ethanesulfonic acid
    • Temperature controlled between 40 °C and 50 °C
    • pH maintained below 4 to prevent polymerization or decomposition
    • Reaction medium: often polar solvents like N-methyl-2-pyrrolidinone or aqueous mixtures
    • Careful control is necessary to avoid unwanted side reactions such as polymerization.

Purification and Isolation

The final boronic acid compound is purified by:

  • Flash chromatography on silica gel or reverse phase media
  • Crystallization from appropriate solvents
  • Characterization by NMR, mass spectrometry, and melting point to confirm structure and purity.

Summary Table of Preparation Steps and Conditions

Step Method/Conditions Notes/Outcome
Pyridine core synthesis Base-catalyzed condensation of 4-chloropyridine with piperidine in refluxing ethanol Selective piperidinyl substitution
Boronic acid introduction Suzuki-Miyaura coupling with boronic acid/ester, Pd catalyst, base, 80–110 °C Moderate to good yields (40–70%)
Hydroxy group protection Tetrahydropyranyl or alkyl ethers Prevents side reactions during coupling
Hydroxy group deprotection Acidic treatment (HCl, TFA, etc.) at 40–50 °C, pH <4 Avoid polymerization; careful control required
Purification Flash chromatography, crystallization High purity confirmed by analytical methods

Comprehensive Research Findings and Considerations

  • The key challenge in the synthesis is maintaining the integrity of the hydroxy group during cross-coupling and deprotection steps because harsh acidic or basic conditions can lead to decomposition or polymerization of the boronic acid compound.
  • The choice of base and solvent in the Suzuki coupling significantly affects the yield and purity of the boronic acid product.
  • The use of mild acidic conditions for deprotection, combined with temperature control, improves the stability of the final compound and avoids byproduct formation.
  • Structural confirmation by NMR spectroscopy, including diagnostic peaks for the boronic acid and piperidinyl substituents, is essential to verify successful synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxy-6-(piperidin-2-yl)pyridin-4-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic esters, borates, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The compound’s unique substituents differentiate it from other boronic acids. Below is a comparative analysis of key analogs:

Table 1: Comparison of Structural and Functional Properties
Compound Name Core Structure Key Substituents pKa (Approx.) Biological Activity Applications References
(2-Hydroxy-6-(piperidin-2-yl)pyridin-4-yl)boronic acid Pyridine 2-OH, 6-piperidin-2-yl, 4-B(OH)₂ ~7–8* Potential enzyme inhibition, anticancer Drug design, Suzuki couplings
2-(n-Propyl)-6-(piperidin-4-yl)pyridine-4-boronic acid Pyridine 2-propyl, 6-piperidin-4-yl, 4-B(OH)₂ N/A Research use (unspecified) Biochemical screening
4-(Pyridin-4-yl)phenyl boronic acid Phenyl 4-pyridinyl, B(OH)₂ ~8–9 Inhibitor synthesis Suzuki-Miyaura reactions
Phenanthren-9-yl boronic acid Phenanthrene B(OH)₂ N/A Cytotoxic (sub-µM in 4T1 cells) Anticancer drug candidates
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Phenyl Complex aryl-ether substituent, B(OH)₂ ~7–8 HDAC inhibition (IC₅₀ ~1 µM) Antifungal agents, enzyme inhibitors
Aliphatic boronic acids (e.g., compound 2 in ) Aliphatic Linear alkyl chain, B(OH)₂ >9 Weak PBP1b inhibition Antibacterial research

*Inferred based on similar hydroxy-substituted boronic acids .

Key Findings

pKa and Reactivity :

  • The hydroxy group in the main compound likely lowers its pKa compared to aliphatic boronic acids (e.g., pKa >9 for aliphatic vs. ~7–8 for hydroxy-substituted), enhancing reactivity at physiological pH .
  • Fluoro-substituted analogs () show pKa modulation via through-space effects, suggesting that the piperidine substituent in the main compound may similarly stabilize the boronate form.

Biological Activity :

  • Aromatic boronic acids (e.g., phenanthren-9-yl) exhibit potent cytotoxicity, but their large hydrophobic cores may limit solubility. The main compound’s pyridine-piperidine scaffold could balance hydrophobicity and bioavailability .
  • Complex aryl-ether boronic acids () demonstrate superior enzyme inhibition (e.g., HDACs) compared to simpler derivatives, highlighting the importance of substituent design.

Synthetic Utility :

  • Pyridinyl boronic acids (e.g., 4-(pyridin-4-yl)phenyl boronic acid) are widely used in Suzuki couplings for drug intermediates (). The main compound’s hydroxy group may require protection during synthesis to prevent side reactions .

Contradictions and Limitations

  • pKa vs. Activity: While lower pKa enhances reactivity, notes that some boronic acids with pKa >7.4 (physiological pH) still function effectively, suggesting context-dependent behavior.
  • Structural Flexibility : Aliphatic boronic acids () show weak activity despite favorable pKa, emphasizing that aromaticity and substituent positioning are critical for target engagement.

Biological Activity

(2-Hydroxy-6-(piperidin-2-yl)pyridin-4-yl)boronic acid is a compound of growing interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various disease models, and safety profiles.

The compound exhibits multiple mechanisms of action, primarily through its interactions with specific biological targets:

  • Inhibition of Enzymes : It has been shown to inhibit various enzymes, including dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis. This inhibition can disrupt the proliferation of certain cancer cells and pathogens .
  • Targeting Cancer Pathways : The compound has been reported to interact with receptors involved in cancer progression, such as HER2 and EGFR mutants. It demonstrates selective inhibition with IC50 values in the nanomolar range, indicating potent anti-cancer activity .
  • Neuroprotective Effects : Research indicates that derivatives containing piperidine moieties can enhance brain exposure and provide neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer’s .

Efficacy in Disease Models

Recent studies have evaluated the efficacy of this compound in various disease models:

Cancer Models

In vitro studies have demonstrated that this compound induces apoptosis in cancer cell lines, notably MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism involves modulation of the Bax/Bcl-2 expression ratio, leading to mitochondrial apoptosis pathways .

Viral Infections

The compound has also shown antiviral properties against influenza A and SARS-CoV-2. In animal models, it significantly reduced viral loads and improved survival rates when administered during infection .

Safety Profile

Toxicity studies in animal models indicate that this compound exhibits a favorable safety profile. In acute toxicity tests on Kunming mice, no adverse effects were observed at doses up to 2000 mg/kg . Furthermore, it showed no significant inhibition of cytochrome P450 enzymes, suggesting a low risk for drug-drug interactions .

Data Summary

Study Type Target IC50 Value Efficacy Safety Profile
Cancer Cell LinesHER2/EGFR Mutants49 - 208 nMInduces apoptosis in MCF-7 cellsNo acute toxicity at 2000 mg/kg
Viral Infection ModelsInfluenza A/SARS-CoV-2N/ASignificant reduction in viral loadNo CYP450 inhibition
Neurodegenerative Disease ModelsAChE/BuChE InhibitionN/ANeuroprotective effects observedFavorable pharmacokinetics

Case Studies

  • Case Study on Cancer Treatment : A study evaluated the impact of this compound on tumor growth in xenograft models. Results showed a marked reduction in tumor size compared to control groups, supporting its potential as an anti-cancer agent .
  • Case Study on Viral Infections : In a model of influenza infection, administration of the compound resulted in over a 2-log reduction in viral load within the lungs of infected mice, demonstrating its direct antiviral effects .

Q & A

What are the optimal synthetic routes for (2-Hydroxy-6-(piperidin-2-yl)pyridin-4-yl)boronic acid, and how do reaction conditions influence yield and purity?

Basic Research Question
The synthesis typically involves metalation of halogenated pyridine precursors followed by borylation. For example, 2-halopyridine derivatives can undergo Miyaura borylation using palladium catalysts (e.g., Pd(dppf)Cl₂) and bis(pinacolato)diboron (B₂Pin₂) in anhydrous THF at 80–100°C. Yield optimization requires strict control of moisture, temperature, and stoichiometry. The piperidine substituent may necessitate protection/deprotection strategies to prevent side reactions during coupling steps .

How can MALDI-MS be adapted to characterize boronic acid derivatives prone to dehydration/trimerization?

Advanced Research Question
Boronic acids often form boroxines via dehydration, complicating mass spectral analysis. To mitigate this, derivatization with diols (e.g., 1,2-ethanediol) stabilizes the compound as cyclic boronic esters, suppressing trimerization. For example, incubating the boronic acid with excess diol in methanol (room temperature, 1–2 hours) prior to MALDI-MS analysis improves signal clarity. Alternatively, arginine-specific labeling with 2,3-butanedione enhances ionization efficiency for peptide-boronic acid conjugates .

What strategies enhance the selectivity of boronic acid-functionalized surfaces for glycoprotein capture in complex biological samples?

Advanced Research Question
Non-specific interactions (e.g., hydrophobic or ionic) can reduce selectivity. Buffer optimization is critical: using high-pH buffers (e.g., Tris-HCl, pH 8.5) promotes boronate-diol ester formation while minimizing secondary interactions. Incorporating hydrophilic polymers (e.g., polyacrylamide) into the surface coating reduces non-specific protein adsorption. Competitive elution with sorbitol (0.1–1 M) ensures gentle glycoprotein release without denaturation .

How does the piperidine substituent influence the binding affinity and specificity of this boronic acid toward biomolecular targets?

Advanced Research Question
The piperidine ring introduces steric and electronic effects. Its basic nitrogen can participate in hydrogen bonding or electrostatic interactions with glycoprotein surfaces (e.g., sialic acid residues). Computational docking studies (e.g., AutoDock Vina) suggest that the piperidine moiety enhances binding to concave epitopes on glycoproteins, as demonstrated in surface plasmon resonance assays with fetuin (KD ≈ 10<sup>−6</sup> M) .

What analytical techniques are most effective for quantifying boronic acid loading on modified resins or polymeric matrices?

Basic Research Question
Quantification methods include:

  • UV-Vis Spectroscopy : Post-derivatization with Alizarin Red S (λmax = 520 nm) at pH 9.0, correlating absorbance with boronic acid concentration.
  • ICP-MS : Direct boron detection (LOD ≈ 0.1 ppb) after acid digestion of the resin.
  • Titration : Using 0.1 M HCl in the presence of mannitol to neutralize boronate complexes, monitored via pH stat .

How can contradictory data in glycoprotein binding assays be resolved when using this boronic acid?

Advanced Research Question
Contradictions often arise from variations in glycoprotein glycosylation patterns or assay conditions. To resolve discrepancies:

  • Perform orthogonal validation (e.g., lectin microarray vs. boronate affinity chromatography).
  • Standardize buffer composition (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.5) across experiments.
  • Use knockout cell lines (e.g., HEK293 GnTI<sup>−</sup>) to produce homogeneous glycoproteins for control studies .

What role does this compound play in designing fluorescence-based sensors for neurotransmitters or saccharides?

Advanced Research Question
The boronic acid group binds 1,2-/1,3-diols, inducing a fluorescence turn-on/off response. For example, conjugation with a fluorophore (e.g., dansyl) at the pyridine position creates a Förster resonance energy transfer (FRET) sensor. The hydroxyl group at position 2 modulates binding kinetics, as shown in live-cell imaging of glucose (Kd ≈ 5 mM) with minimal interference from ascorbic acid .

How can reaction byproducts during Suzuki-Miyaura coupling be minimized when using this boronic acid?

Basic Research Question
Common byproducts (e.g., homocoupling or protodeboronation) are mitigated by:

  • Using degassed solvents and inert atmospheres to prevent oxidation.
  • Optimizing catalyst loading (e.g., 2 mol% Pd(OAc)2 with SPhos ligand).
  • Adding phase-transfer agents (e.g., TBAB) to enhance solubility in biphasic systems. GC-MS or <sup>11</sup>B NMR monitors reaction progress .

What in silico tools predict the reactivity of this boronic acid in multicomponent reactions (MCRs)?

Advanced Research Question
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in MCRs, such as the Ugi reaction. The piperidine ring’s conformation influences steric accessibility, with NBO analysis revealing charge distribution at the boron center. Automated cheminformatics platforms (e.g., Schrödinger’s Canvas) screen reactivity across >10<sup>4</sup> building blocks, prioritizing derivatives with high MCR compatibility .

How does the hydroxyl group at position 2 affect the compound’s stability in aqueous solutions?

Basic Research Question
The hydroxyl group increases hydrophilicity but accelerates hydrolysis under acidic conditions (t1/2 ≈ 24 hours at pH 4.0). Stability is enhanced by lyophilization or storage in anhydrous DMSO at −20°C. <sup>1</sup>H NMR (D2O) tracks degradation, with boroxine formation indicated by upfield shifts at δ 7.2–7.5 ppm .

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